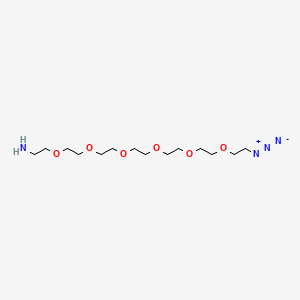

Azido-PEG6-amine

描述

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N4O6/c15-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-17-18-16/h1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQSTKKJKNUQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399240 | |

| Record name | Azido-PEG-amine (n=6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957486-82-7 | |

| Record name | Azido-PEG-amine (n=6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 957486-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG6-amine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG6-amine is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide (B81097) group and a primary amine connected by a flexible hexaethylene glycol (PEG) spacer, allows for sequential and orthogonal conjugation chemistries. This guide provides a comprehensive overview of the structure, properties, and common applications of this compound, complete with detailed experimental protocols and workflow visualizations.

Core Structure and Properties

This compound, systematically named 20-azido-3,6,9,12,15,18-hexaoxaicosan-1-amine, possesses a linear structure with a molecular formula of C14H30N4O6 and a molecular weight of approximately 350.41 g/mol .[1][2][3] The presence of the PEG spacer enhances the molecule's solubility in aqueous and many organic solvents, a critical feature for its use in biological applications.[4] The terminal azide and amine groups provide orthogonal handles for covalent modification. The azide group readily participates in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), while the primary amine can form stable amide bonds with carboxylic acids or activated esters.[5][6][7]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C14H30N4O6 | [1][3] |

| Molecular Weight | 350.41 g/mol | [1][3] |

| Exact Mass | 350.2165 g/mol | [6] |

| CAS Number | 957486-82-7 | [1][3] |

| Appearance | Colorless or light yellow liquid/oil | [2] |

| Purity | Typically >95% | [6] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [4] |

| Storage Conditions | -20°C, protected from light and moisture | [2][4] |

| SMILES | N(CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]) | [6] |

| InChIKey | VCQSTKKJKNUQBI-UHFFFAOYSA-N | [6] |

Key Applications and Experimental Protocols

The dual functionality of this compound makes it a versatile tool in a variety of advanced scientific applications, including the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other complex bioconjugates.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and specific click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction is widely used to conjugate this compound to alkyne-modified biomolecules, small molecules, or surfaces.

Experimental Protocol: General Procedure for CuAAC

This protocol outlines a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA or Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

-

Reaction Buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

-

Anhydrous DMSO or DMF

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of the copper ligand in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.

-

Add this compound to the reaction mixture at a 1.5 to 5-fold molar excess over the alkyne.

-

Premix the CuSO₄ and copper ligand solutions in a 1:5 molar ratio. Add this catalyst solution to the reaction mixture to a final copper concentration of 50-100 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[8]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing, protected from light.[9] Reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

-

-

Purification:

-

Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove unreacted reagents and the copper catalyst.[9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[10]

Experimental Protocol: General Procedure for SPAAC

This protocol describes the conjugation of a DBCO-functionalized molecule to this compound.

Materials:

-

This compound

-

DBCO-functionalized molecule

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare a 10 mM stock solution of the DBCO-functionalized molecule in a compatible solvent.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the DBCO-functionalized molecule in the reaction buffer to the desired final concentration.

-

Add the this compound stock solution to the reaction mixture, typically at a 1.5 to 3-fold molar excess.[11]

-

-

Incubation:

-

Purification:

-

Purify the resulting conjugate using standard biochemical techniques such as SEC or dialysis to remove any unreacted starting materials.[11]

-

Amide Bond Formation

The primary amine of this compound can be readily coupled with carboxylic acids or their activated forms (e.g., NHS esters) to form a stable amide bond. This reaction is fundamental for attaching the linker to proteins (via lysine (B10760008) residues) or other molecules containing a carboxyl group.

Experimental Protocol: Amide Coupling with an NHS Ester

This protocol provides a general method for conjugating this compound to an NHS ester-activated molecule.

Materials:

-

This compound

-

NHS ester-activated molecule

-

Aprotic polar solvent (e.g., DMF or DMSO)

-

Reaction Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching reagent (e.g., Tris or hydroxylamine)

Procedure:

-

Preparation of Reactants:

-

Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use.

-

Dissolve this compound in the reaction buffer.

-

-

Conjugation Reaction:

-

Add the dissolved NHS ester to the this compound solution. A 1.5 to 10-fold molar excess of the amine is often used to ensure complete reaction of the NHS ester.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Quench any unreacted NHS ester by adding a small amount of a quenching reagent (e.g., final concentration of 20-50 mM Tris). Incubate for an additional 30 minutes.

-

-

Purification:

-

Purify the conjugate by dialysis, SEC, or other appropriate chromatographic methods to remove excess this compound and quenched NHS ester.

-

Visualizing Experimental Workflows

To further clarify the utility of this compound, the following diagrams, generated using the DOT language, illustrate common experimental workflows.

Caption: General workflow for bioconjugation using this compound via click chemistry.

Caption: A representative synthetic workflow for a PROTAC using this compound.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

References

- 1. Azido-PEG-amine (n=6) | C14H30N4O6 | CID 4093707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. This compound, 957486-82-7 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound, CAS 957486-82-7 | AxisPharm [axispharm.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. broadpharm.com [broadpharm.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Azido-PEG6-amine for Advanced Bioconjugation

This compound is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and materials science. Its structure features a primary amine group and an azide (B81097) group, separated by a hydrophilic hexaethylene glycol (PEG6) spacer. This unique architecture allows for sequential and orthogonal conjugation strategies, making it an invaluable tool for creating complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).[1][2]

The primary amine (-NH₂) provides a reactive handle for covalent modification of molecules containing carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide [NHS] esters), forming stable amide bonds.[3][4] The azide (-N₃) group is a key component for "click chemistry," enabling highly efficient and specific ligation with alkyne-containing molecules.[1][4] This reaction can be performed either through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free, strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][5] The PEG6 spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₃₀N₄O₆ | [1][3][6][7] |

| Molecular Weight | 350.41 g/mol | [1][6] |

| Exact Mass | 350.2165 Da | [3] |

| CAS Number | 957486-82-7 | [1][3] |

| Purity | ≥95-97% | [1] |

| IUPAC Name | 20-azido-3,6,9,12,15,18-hexaoxaicosan-1-amine | [3][6] |

| SMILES | NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | [3][7] |

Core Applications & Signaling Pathways

The dual functionality of this compound allows it to act as a central linker in constructing complex bioconjugates. A typical workflow involves two sequential steps, enabling the precise connection of two different molecular entities.

This diagram illustrates the orthogonal nature of the reactions. The amine end is first reacted (Step 1), followed by the azide end (Step 2), preventing self-polymerization and ensuring the formation of the desired A-to-B conjugate.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimization is often necessary based on the specific properties of the molecules being conjugated.

This procedure describes the conjugation of the primary amine of this compound to a protein or other molecule activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Molecule-NHS Ester (pre-dissolved in anhydrous DMSO or DMF)

-

This compound

-

Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM MES buffer, pH 8.3-8.5.[2] (Avoid buffers containing primary amines like Tris).[4]

-

Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Methodology:

-

Preparation: Immediately before use, dissolve the Molecule-NHS ester in anhydrous DMSO to a stock concentration (e.g., 10-20 mM). Dissolve this compound in the Reaction Buffer.

-

Reaction: Add a 5-10 fold molar excess of the this compound solution to the Molecule-NHS ester solution.[3] The final concentration of organic solvent (DMSO/DMF) should ideally be below 10% to avoid denaturation of proteins.

-

Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.[2][4] Protect light-sensitive molecules from light.

-

Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes. This will consume any unreacted NHS esters.

-

Purification: Remove excess, unreacted this compound and byproducts using a suitable method such as size-exclusion chromatography (e.g., desalting column) or dialysis against an appropriate buffer (e.g., PBS).

This protocol details the reaction between the azide-functionalized intermediate from Protocol 1 and an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (in aqueous buffer)

-

Alkyne-functionalized molecule

-

Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water).[6][7]

-

Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50-200 mM in water).[6][7]

-

Reducing Agent: Sodium Ascorbate (B8700270) stock solution (e.g., 100-300 mM in water, freshly prepared).[6][7]

Methodology:

-

Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ and THPTA ligand solutions in a 1:2 to 1:5 molar ratio.[6][8] Allow the mixture to stand for 2-3 minutes to form the copper(I)-ligand complex.

-

Reaction Setup: In a separate tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule (typically a 1.5 to 4-fold molar excess of one reactant is used).[8]

-

Initiation: Add the premixed catalyst to the azide/alkyne mixture. Finally, add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.[6][7]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[6][7]

-

Purification: Purify the final conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and byproducts.

This copper-free click chemistry protocol is ideal for live-cell labeling or applications where copper cytotoxicity is a concern.[5] It utilizes a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO).

Materials:

-

Azide-functionalized molecule (in aqueous buffer)

-

DBCO-functionalized molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. (Ensure the buffer is free of sodium azide).[9]

Methodology:

-

Preparation: Prepare solutions of the azide- and DBCO-functionalized molecules in the Reaction Buffer.

-

Reaction: Combine the two solutions. A molar excess of 1.5 to 10-fold of one reactant is often used to drive the reaction to completion.[10]

-

Incubation: Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight.[9][10] Reaction progress can be monitored by measuring the decrease in DBCO absorbance at ~310 nm.[9][10]

-

Purification: If necessary, purify the final conjugate from unreacted starting materials using an appropriate chromatography method. For many applications involving labeled antibodies, quenching and extensive purification may not be required if a small molar excess of the labeling reagent is used.

Reaction Schematics

The chemical transformations at each functional end of the this compound linker are distinct and bioorthogonal.

References

- 1. broadpharm.com [broadpharm.com]

- 2. interchim.fr [interchim.fr]

- 3. glenresearch.com [glenresearch.com]

- 4. neb.com [neb.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. axispharm.com [axispharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Azido-PEG6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG6-amine is a heterobifunctional linker molecule integral to the advancement of bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal azide (B81097) group and a primary amine, connected by a flexible hexaethylene glycol (PEG) spacer, allows for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the molecular and chemical properties of this compound, alongside detailed experimental protocols for its application in common bioconjugation techniques.

Core Properties and Specifications

The utility of this compound as a molecular linker is defined by its chemical and physical properties. A summary of these quantitative data is presented below for clear reference.

| Property | Value | Reference |

| Molecular Weight | 350.41 g/mol | [1][][3][4] |

| Exact Mass | 350.2165 g/mol | [5] |

| Chemical Formula | C₁₄H₃₀N₄O₆ | [1][4][5][6] |

| Purity | Typically >95% | [5][7] |

| Appearance | Colorless to light yellow liquid or oil | [1] |

| Storage Conditions | Store at -20°C or lower | [1] |

| Solubility | Soluble in water, aqueous buffers, DMSO, DMF, chloroform, and methylene (B1212753) chloride | [] |

Functional Roles and Applications

This compound serves as a versatile tool in the molecular sciences, primarily enabling the linkage of two different molecules. The terminal amine can react with carboxylic acids, activated esters (such as NHS esters), or aldehydes and ketones. The azide group is available for "click chemistry," a set of rapid, selective, and high-yield chemical reactions. This dual functionality makes it a valuable component in the synthesis of:

-

Antibody-Drug Conjugates (ADCs): Where a cytotoxic drug is linked to an antibody for targeted cancer therapy.[][4]

-

PROteolysis TArgeting Chimeras (PROTACs): Which bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.[][4]

-

Bioconjugation: For attaching molecules to proteins, peptides, nucleic acids, or surfaces for a variety of research and diagnostic applications.

The diagram below illustrates the logical relationship of this compound as a bifunctional linker.

Experimental Protocols

The azide and amine groups of this compound allow for two primary types of conjugation reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction involves the formation of a stable triazole linkage between an azide (from this compound) and a terminal alkyne. The reaction is catalyzed by copper(I).

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Anhydrous DMSO or DMF

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-functionalized molecule to the reaction buffer.

-

Add the this compound stock solution to the reaction mixture. A molar excess (e.g., 5-20 fold) of the linker is often used.

-

Add the THPTA stock solution to the reaction mixture.

-

Add the CuSO₄ stock solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

-

-

Purification:

-

Purify the conjugate to remove unreacted reagents and catalyst. This can be achieved by size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques.

-

The following diagram outlines the experimental workflow for a typical CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed without a catalyst, making it ideal for applications in living systems where copper toxicity is a concern.

Materials:

-

This compound

-

Cyclooctyne-functionalized molecule (e.g., DBCO-functionalized protein)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Anhydrous DMSO or DMF

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Dissolve the cyclooctyne-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).

-

-

Reaction Setup:

-

Add the this compound stock solution to the solution of the cyclooctyne-functionalized molecule. A molar excess (e.g., 5-20 fold) of the linker is typically used. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid denaturation of proteins.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For more sensitive molecules, the reaction can be performed at 4°C for overnight incubation.

-

-

Purification:

-

Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or another suitable method to remove unreacted linker.

-

The following diagram illustrates the signaling pathway concept for a SPAAC reaction.

References

- 1. Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Azido-PEG6-amine (CAS: 957486-82-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG6-amine, with the CAS number 957486-82-7, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and nanotechnology.[1][2] This versatile reagent incorporates a terminal azide (B81097) group and a primary amine, separated by a six-unit polyethylene (B3416737) glycol (PEG) spacer.[3][4][5] The PEG chain enhances hydrophilicity, reduces steric hindrance, and improves the pharmacokinetic properties of conjugated molecules.[3][5] The orthogonal reactivity of the azide and amine groups allows for sequential and controlled conjugation of different molecules, making it an invaluable tool in the synthesis of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][6][7][8]

Chemical and Physical Properties

This compound is a water-soluble liquid at room temperature.[9][10] Its key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 957486-82-7 | [1][3][4][8][9][10][11] |

| Molecular Formula | C14H30N4O6 | [1][8][9][10][11][12] |

| Molecular Weight | 350.41 g/mol | [1][8][10][12][13] |

| Appearance | Colorless or light yellow liquid | [10] |

| Purity | ≥90% to >98% | [1][9][10][13] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [4][9] |

| Storage | -20°C, protected from light | [3][9][10] |

Applications

The dual functionality of this compound makes it suitable for a wide range of applications in biomedical research and drug development.

-

Bioconjugation: This molecule serves as a linker to conjugate proteins, peptides, and other biomolecules.[3] The amine group can react with carboxylic acids or activated esters, while the azide group can participate in click chemistry reactions.[4][9]

-

Drug Delivery: The PEG spacer improves the solubility and pharmacokinetic profile of conjugated drugs, making it a valuable component in targeted drug delivery systems.[1][3][4]

-

Antibody-Drug Conjugates (ADCs): this compound can be used as a non-cleavable linker in the synthesis of ADCs, connecting a cytotoxic drug to a monoclonal antibody.[6][8]

-

PROTACs: It is a commonly used linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[6][7]

-

Surface Modification: This linker can be used to functionalize the surfaces of nanoparticles, hydrogels, and other materials.[3]

-

Fluorescent Labeling: It can be used in the synthesis of fluorescent probes for imaging applications.[4][13]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. These protocols may require optimization for specific applications.

Protocol 1: Two-Step Bioconjugation via Amide Bonding and Click Chemistry

This protocol describes a two-step process where a biomolecule with a carboxylic acid is first conjugated to the amine group of this compound, followed by a click chemistry reaction to attach a second molecule.

Step 1: Amide Coupling

-

Activation of Carboxylic Acid: Dissolve the biomolecule containing a carboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add a 1.1 to 1.5 molar excess of a carboxyl-activating agent (e.g., EDC/NHS) and stir at room temperature for 15-30 minutes.

-

Conjugation: Add a solution of this compound (1.0 to 1.2 molar equivalents) to the activated biomolecule. The reaction is typically carried out at room temperature for 2-4 hours or overnight at 4°C.

-

Purification: The resulting azide-functionalized biomolecule can be purified by dialysis, size-exclusion chromatography, or other appropriate methods to remove unreacted reagents.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Setup: Dissolve the azide-functionalized biomolecule and the alkyne-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

-

Catalyst Preparation: Prepare a fresh solution of a copper(I) source (e.g., CuSO₄) and a copper-chelating ligand (e.g., TBTA). Also, prepare a fresh solution of a reducing agent (e.g., sodium ascorbate).

-

Click Reaction: Add the copper/ligand solution and the reducing agent to the reaction mixture. The reaction is typically complete within 1-12 hours at room temperature.

-

Purification: The final conjugate can be purified using appropriate chromatographic techniques to remove the copper catalyst and unreacted starting materials.

Protocol 2: PROTAC Synthesis

This protocol outlines a general strategy for synthesizing a PROTAC using this compound as a linker.

-

Ligand Functionalization: One of the PROTAC's ligands (for either the target protein or the E3 ligase) is functionalized with a reactive group that can couple to the amine of this compound (e.g., a carboxylic acid). The other ligand should possess an alkyne group for click chemistry.

-

Amide Bond Formation: The carboxyl-containing ligand is activated and reacted with the amine group of this compound as described in Protocol 1, Step 1.

-

Purification: The resulting azide-functionalized ligand is purified.

-

Click Chemistry: The purified azide-functionalized ligand is then reacted with the alkyne-containing ligand via a CuAAC reaction as described in Protocol 1, Step 2.

-

Final Purification: The final PROTAC molecule is purified to a high degree using methods such as HPLC.

Visualizations

Logical Relationship of this compound Functionalities

Caption: Core components of the this compound molecule.

Experimental Workflow for Two-Step Bioconjugation

Caption: Workflow for conjugating two biomolecules using this compound.

Signaling Pathway Concept: PROTAC-Mediated Protein Degradation

Caption: Conceptual pathway of PROTAC-induced protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 957486-82-7(this compound) | Kuujia.com [kuujia.com]

- 5. interchim.fr [interchim.fr]

- 6. This compound, 957486-82-7 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Buy this compound | 957486-82-7 | >98% [smolecule.com]

- 10. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. ADC/PROTAC Linker | HO-PEG2-PA | CAS#: 1334286-77-9 | SINOPEG [sinopeg.com]

In-Depth Technical Guide: Solubility of Azido-PEG6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Azido-PEG6-amine in two common laboratory solvents: water and dimethyl sulfoxide (B87167) (DMSO). This document also outlines a general experimental protocol for determining the solubility of PEGylated compounds and illustrates the typical use of this compound in a bioconjugation workflow.

Core Topic: Solubility of this compound

This compound is a heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery. Its structure, featuring a hydrophilic hexaethylene glycol (PEG6) spacer flanked by an azide (B81097) group and an amine group, allows for versatile conjugation strategies, such as "click chemistry" and amidation. The PEG spacer not only provides flexibility but also significantly influences the molecule's solubility.

Data Presentation: Quantitative Solubility

The solubility of this compound is a critical parameter for its application in various experimental settings, particularly in aqueous buffers for biological applications and in organic solvents for synthesis and purification. The following table summarizes the available quantitative solubility data for this compound in water and DMSO.

| Solvent | Solubility | Reference |

| Water | > 100 mg/mL | [1] |

| DMSO | > 50 mg/mL | [1] |

Note: The provided values indicate the minimum observed solubility and the actual solubility limit may be higher.

For context, related PEG6 linkers also exhibit high solubility in DMSO. For instance, Azido-PEG6-azide and Amino-PEG6-amine have reported solubilities of 100 mg/mL in DMSO[2][3]. This is consistent with the hydrophilic nature of the PEG spacer, which generally imparts good solubility in both aqueous and polar aprotic organic solvents[4][5][6].

Experimental Protocols: Determining PEG Derivative Solubility

While specific experimental details for generating the quantitative data in the table are not publicly available, a common method for determining the solubility of PEG derivatives is through a visual or spectrophotometric-based solution turbidity assay. The following is a generalized protocol that can be adapted to determine the solubility of this compound.

Objective: To determine the solubility of this compound in water and DMSO by preparing solutions of increasing concentration and identifying the point of saturation.

Materials:

-

This compound

-

Deionized water

-

Anhydrous DMSO

-

Vortex mixer

-

Analytical balance

-

Calibrated pipettes

-

Clear glass vials or a 96-well plate

-

Spectrophotometer (optional, for turbidity measurement)

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a high-concentration stock solution of this compound in the solvent of interest (e.g., 200 mg/mL in water). This may require gentle heating or sonication to facilitate dissolution, especially for concentrations approaching the solubility limit.

-

-

Serial Dilutions:

-

Perform a series of dilutions from the stock solution to create a range of concentrations in separate vials or wells of a 96-well plate. For example, you could prepare concentrations of 150, 125, 100, 75, 50, and 25 mg/mL.

-

-

Equilibration and Observation:

-

Vortex each solution thoroughly to ensure homogeneity.

-

Allow the solutions to equilibrate at a controlled room temperature for a set period (e.g., 24 hours) to ensure that any precipitation has had time to occur.

-

Visually inspect each solution against a dark background for any signs of precipitation or cloudiness. The highest concentration that remains a clear, particle-free solution is considered the solubility limit under those conditions.

-

-

Quantitative Measurement (Optional):

-

For a more quantitative assessment, the turbidity of each solution can be measured using a spectrophotometer by recording the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). A sharp increase in absorbance indicates the formation of a precipitate and thus, the point of saturation has been exceeded.

-

Mandatory Visualization: Bioconjugation Workflow

This compound is a key reagent in bioconjugation, serving as a flexible linker to connect two molecules of interest. A primary application is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide group of this compound reacts with an alkyne-modified molecule. The terminal amine group can be used to attach another molecule, for example, through reaction with an activated carboxylic acid (e.g., an NHS ester).

The following diagram illustrates a typical experimental workflow for using this compound to conjugate a protein to a small molecule drug.

Caption: A logical workflow for bioconjugation using this compound.

This guide provides essential information on the solubility of this compound for researchers and professionals in drug development. The provided data and protocols should facilitate the effective use of this versatile linker in various scientific applications.

References

The Pillar of Precision: A Technical Guide to the Stability and Storage of Azido-PEG6-amine

For researchers, scientists, and drug development professionals leveraging the power of bioconjugation, the integrity of their reagents is paramount. Azido-PEG6-amine, a heterobifunctional linker, is a cornerstone in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2][3][4] Its dual functionality, featuring an azide (B81097) group for "click chemistry" and a primary amine for amide bond formation, offers a versatile approach to molecular assembly.[1][2][3][5] However, the inherent reactivity of these functional groups necessitates a thorough understanding of the molecule's stability and the implementation of stringent storage and handling protocols to ensure reproducible and reliable results. This guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and experimental methodologies for its stability assessment.

Chemical Profile and Inherent Stability

This compound's structure, comprising a flexible hexaethylene glycol (PEG) spacer flanked by an azide and a primary amine, dictates its stability characteristics. The PEG spacer enhances aqueous solubility and reduces steric hindrance, contributing to its utility in biological systems.[1][5][6] The stability of the molecule is primarily governed by the reactivity of its terminal functional groups.

Organic azides are high-energy molecules and should be handled with care.[7][8] Their stability is influenced by the carbon-to-nitrogen ratio, with a higher ratio generally indicating greater stability.[7][8][9] While this compound is generally stable for shipping at ambient temperatures over short periods, long-term stability is contingent on proper storage.[6]

The primary amine group is susceptible to reactions with electrophiles, such as carboxylic acids and activated esters.[2] Maintaining an environment free from such reactive species is crucial to prevent unwanted modifications.

Recommended Storage and Handling: A Tabulated Guide

To preserve the integrity of this compound, adherence to the following storage and handling guidelines is critical.

| Parameter | Recommendation | Rationale |

| Storage Temperature | Long-term (months to years): -20°C.[1][2][6][10] Short-term (days to weeks): 0 - 4°C.[5][6] Some suppliers suggest -80°C for storage of stock solutions for up to 6 months.[11] | Minimizes degradation and preserves the reactivity of the functional groups. |

| Light Exposure | Store in a dark container.[1][5][6][9] | Protects the azide group from potential light-induced decomposition. |

| Moisture | Store in a dry, desiccated environment.[1][10][11] | Prevents hydrolysis and maintains the integrity of the compound. |

| Solvents for Reconstitution | Use anhydrous solvents such as DMF or DMSO.[1] | Maintains the reactivity of the compound for subsequent conjugation reactions. |

| Handling | Use non-metal spatulas.[8][12][13] Avoid contact with strong acids, heavy metals, and their salts.[7][8][12] Do not concentrate azide-containing solutions by rotary evaporation or distillation.[7][8] | Prevents the formation of potentially explosive heavy metal azides and toxic hydrazoic acid.[7][8][9][12] Reduces the risk of explosive decomposition.[7][8] |

| Waste Disposal | Collect azide-containing waste separately. Do not mix with acidic wastes.[9] | Prevents the formation of highly toxic and explosive hydrazoic acid.[9] |

Foreseeing Instability: Potential Degradation Pathways

While specific degradation pathway studies for this compound are not extensively published, understanding the inherent reactivity of its components allows for the prediction of potential degradation routes.

-

Hydrolysis: The PEG chain itself is generally stable, but the terminal functional groups can be susceptible to hydrolysis under extreme pH conditions, although this is less common under recommended storage conditions.

-

Reaction with Environmental Contaminants: The primary amine is nucleophilic and can react with electrophilic contaminants in the storage environment. Similarly, the azide group can undergo unintended reactions if exposed to activating conditions or incompatible reagents.

-

Formation of Hydrazoic Acid: A critical safety concern is the reaction of the azide group with strong acids to form hydrazoic acid (HN₃), which is highly toxic and explosive.[7][8][9][12]

Visualizing Stability and Workflow

To provide a clearer understanding of the factors influencing stability and a general approach to stability testing, the following diagrams are provided.

Caption: Key environmental factors impacting the stability of this compound.

A Blueprint for Verification: Experimental Protocol for Stability Assessment

For applications where linker integrity is absolutely critical, an in-house stability study is recommended. The following outlines a general experimental workflow for assessing the stability of this compound.

Caption: A generalized workflow for conducting a stability study of this compound.

Methodologies for Key Experiments

-

Preparation of Samples:

-

Prepare stock solutions of this compound in an appropriate anhydrous solvent (e.g., DMSO).

-

For pH stability studies, dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 4, 7, 9).

-

For temperature stability studies, aliquot the stock solution or buffered solutions into separate vials for incubation at different temperatures (e.g., 4°C, 25°C, 40°C).

-

For photostability studies, expose samples to a controlled light source while keeping control samples in the dark.

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each sample.

-

Immediately quench any potential degradation by freezing the sample at -80°C until analysis.

-

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Use a reverse-phase HPLC method with UV detection to monitor the purity of this compound over time. A decrease in the area of the main peak and the appearance of new peaks would indicate degradation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Couple the HPLC system to a mass spectrometer to identify the molecular weights of any degradation products, providing insights into the degradation pathways.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural analysis, NMR can be used to confirm the integrity of the azide and amine functional groups and the PEG spacer.[14] The disappearance or shift of characteristic peaks would signify chemical modification.

-

By meticulously controlling the storage environment and, when necessary, performing rigorous stability assessments, researchers can ensure the reliability of this compound in their critical drug development and bioconjugation workflows. This diligence is the foundation upon which robust and reproducible scientific advancements are built.

References

- 1. This compound, CAS 957486-82-7 | AxisPharm [axispharm.com]

- 2. This compound, 957486-82-7 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. Buy this compound | 957486-82-7 | >98% [smolecule.com]

- 6. medkoo.com [medkoo.com]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. lumiprobe.com [lumiprobe.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. ucd.ie [ucd.ie]

- 14. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of Azido-PEG6-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for Azido-PEG6-amine (CAS No. 957486-82-7), a heterobifunctional linker increasingly utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the safety and handling of this reagent is paramount to ensuring laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 957486-82-7 | Multiple Suppliers[1][2][3] |

| Molecular Formula | C14H30N4O6 | Multiple Suppliers[1][2][3] |

| Molecular Weight | 350.41 g/mol | Multiple Suppliers[1][2][3] |

| Appearance | Colorless or light yellow liquid | Chem-Impex[1] |

| Purity | ≥97% | Chem-Impex[1] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | BroadPharm[3] |

| XLogP3-AA (Computed) | -0.7 | PubChem[4] |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with warnings for irritation. The specific hazard statements as reported on PubChem are as follows[4]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

A safety data sheet for a closely related compound, Azido-PEG6-NHS ester, also includes the hazard statement H302: Harmful if swallowed [5]. Given the structural similarity, it is prudent to handle this compound with the assumption that it may also be harmful if ingested.

The corresponding GHS pictogram is the exclamation mark , indicating that the substance may cause irritation, skin sensitization, or is harmful.

Handling, Storage, and Personal Protective Equipment

Proper handling and storage are critical to maintain the chemical's integrity and ensure user safety.

Storage

-

Conditions to Avoid: Keep in a dry, light-protected container.[6]

Handling

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical-resistant safety goggles or a face shield.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat or other protective clothing.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5] |

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce toxic fumes, including carbon oxides and nitrogen oxides.

Toxicological and Ecological Information

Detailed toxicological studies, such as the determination of LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound are not publicly available. Similarly, no specific data on the ecological effects of this compound have been reported. In the absence of this data, the compound should be handled as a potentially hazardous substance, and release into the environment should be avoided.

Experimental Protocols

While specific experimental protocols for the safety testing of this compound are not available, the following outlines the general methodologies that would be employed for key safety assessments.

Methodology for Determining Acute Oral Toxicity (LD50)

A standard protocol, such as the OECD Guideline 423 (Acute Toxic Class Method), would typically be followed. This involves the following steps:

-

Animal Model: Healthy, young adult rats of a standard laboratory strain are used.

-

Dosage: A stepwise dosing procedure is used where a small group of animals (typically 3) is dosed at a defined level.

-

Observation: The animals are observed for signs of toxicity and mortality over a 14-day period.

-

Dose Progression: Depending on the outcome (survival or mortality), the dose for the next group of animals is adjusted up or down.

-

LD50 Estimation: The LD50 is estimated based on the mortality data and the dose levels used.

Methodology for Assessing Skin Irritation

Following a protocol similar to OECD Guideline 404 (Acute Dermal Irritation/Corrosion):

-

Animal Model: Albino rabbits are typically used.

-

Application: A small amount of the test substance is applied to a shaved patch of skin on the animal's back.

-

Exposure: The substance is left in contact with the skin for a defined period (e.g., 4 hours).

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals after application.

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the irritation potential.

Visualizations

Hazard Identification and Response Workflow

The following diagram illustrates the logical flow from hazard identification to the appropriate response measures for this compound.

Caption: Workflow for identifying hazards and corresponding safety measures.

Safe Handling and Storage Logic

This diagram outlines the decision-making process for the safe handling and storage of this compound.

Caption: Decision tree for the safe handling and storage of the reagent.

References

- 1. Azido-PEG-amine (n=6) | C14H30N4O6 | CID 4093707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. This compound, 957486-82-7 | BroadPharm [broadpharm.com]

- 4. Occupational Exposure Risks When Working with Protein Therapeutics and the Development of a Biologics Banding System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]

The Azide Group: A Lynchpin in Modern Bioconjugation and Drug Development with Azido-PEG6-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Azido-PEG6-amine, has emerged as a powerful tool in the fields of bioconjugation, drug delivery, and materials science. Its utility is primarily derived from its two terminal functional groups: a primary amine and an azide (B81097). While the amine group offers a versatile handle for traditional conjugation chemistries, it is the azide group that unlocks a world of highly specific, efficient, and biocompatible ligation strategies. This technical guide delves into the core function of the azide group in this compound, providing a comprehensive overview of its reactivity, applications, and the experimental protocols for its use.

The Azide Moiety: A Gateway to "Click Chemistry"

The azide group (N₃) is a cornerstone of "click chemistry," a term coined by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, create no byproducts, and are stereospecific. The azide's primary role within this compound is to participate in cycloaddition reactions with alkynes, forming a stable triazole ring. This reaction can be performed in two main modalities: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The polyethylene (B3416737) glycol (PEG) spacer of six ethylene (B1197577) glycol units in this compound imparts several advantageous properties, including increased hydrophilicity and reduced steric hindrance, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.

Core Applications of the Azide Group in this compound

The versatility of the azide group makes this compound a valuable component in several cutting-edge applications:

-

Antibody-Drug Conjugates (ADCs): The azide group allows for the precise, covalent attachment of cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.

-

PROTACs (Proteolysis-Targeting Chimeras): In the synthesis of PROTACs, the azide group facilitates the linkage of a target protein-binding ligand to an E3 ubiquitin ligase ligand, leading to the targeted degradation of pathogenic proteins.

-

Protein Labeling and Visualization: The azide group enables the attachment of fluorescent dyes, biotin, or other reporter molecules to proteins for tracking and imaging studies.

-

Surface Modification: Immobilization of biomolecules onto the surfaces of nanoparticles, hydrogels, or other materials is readily achieved through the azide group, with applications in diagnostics and biomaterials.

Quantitative Data Summary

The choice between CuAAC and SPAAC for a given application often depends on a trade-off between reaction speed and biocompatibility. The following tables summarize the key quantitative parameters of these two "click" chemistry reactions.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and an azide. |

| Reaction Rate | Generally very fast (second-order rate constants typically 10-100 M⁻¹s⁻¹). | Slower than CuAAC (second-order rate constants typically 10⁻²-1 M⁻¹s⁻¹), highly dependent on the cyclooctyne and azide structure. |

| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. | Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications. |

| Yield | Generally high, often near-quantitative. | High, with the formation of a stable triazole in quantitative yield. |

| Triazole Linkage Stability | The 1,2,3-triazole ring is highly stable and resistant to cleavage by proteases, oxidation, and hydrolysis. | The 1,2,3-triazole ring is highly stable and resistant to cleavage by proteases, oxidation, and hydrolysis. |

Table 1: Comparison of CuAAC and SPAAC Reactions.

Experimental Protocols

Detailed methodologies for the key applications of this compound are provided below. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general procedure for labeling an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Degassing equipment

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO or water.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a fresh 1 M stock solution of sodium ascorbate in water.

-

Prepare a 10 mM stock solution of TBTA in DMSO or THPTA in water.

-

-

Reaction Setup:

-

In a reaction tube, add the alkyne-modified protein to the reaction buffer to a final concentration of 1-10 mg/mL.

-

Add this compound to a final concentration that is in 5-20 fold molar excess to the protein.

-

Add the copper ligand (TBTA or THPTA) to a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 0.1 mM.

-

-

Initiation and Incubation:

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

-

Purification:

-

Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the conjugation of an azide-containing drug linker to a monoclonal antibody functionalized with a strained alkyne (e.g., DBCO).

Materials:

-

DBCO-functionalized monoclonal antibody (mAb)

-

This compound-drug conjugate

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Solutions:

-

Prepare the DBCO-functionalized mAb in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare a stock solution of the this compound-drug conjugate in a compatible solvent (e.g., DMSO).

-

-

Conjugation Reaction:

-

Add the this compound-drug conjugate to the antibody solution. A 5-10 fold molar excess of the drug conjugate is a common starting point.

-

Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% to prevent antibody denaturation.

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle agitation.

-

-

Purification:

-

Purify the resulting ADC using SEC to remove unreacted drug conjugate and other small molecules.

-

Protocol 3: Solid-Phase Synthesis of a PROTAC using this compound

This protocol provides a general workflow for the solid-phase synthesis of a PROTAC, where this compound is used as a linker component.

Materials:

-

Solid support (e.g., aminomethyl polystyrene resin)

-

E3 ligase ligand with a suitable functional group for resin attachment

-

This compound

-

Target protein ligand with an alkyne handle

-

Coupling reagents (e.g., HATU, DIPEA)

-

Cleavage cocktail (e.g., TFA-based)

-

Solvents (e.g., DMF, DCM)

Procedure:

-

Immobilization of E3 Ligase Ligand:

-

Swell the resin in a suitable solvent (e.g., DMF).

-

Couple the E3 ligase ligand to the resin using standard peptide coupling chemistry.

-

-

Linker Attachment:

-

Couple the amine group of this compound to a carboxylic acid on the resin-bound E3 ligase ligand using coupling reagents.

-

-

Target Protein Ligand Coupling (CuAAC):

-

Perform a CuAAC reaction between the azide group of the resin-bound linker and the alkyne-functionalized target protein ligand.

-

-

Cleavage and Purification:

-

Cleave the PROTAC from the solid support using a cleavage cocktail.

-

Purify the crude PROTAC by reverse-phase HPLC.

-

Conclusion

The azide group in this compound is a critical functional moiety that enables robust and versatile bioconjugation through "click chemistry." Its ability to participate in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions provides researchers with a powerful toolkit for a wide range of applications, from the development of targeted therapeutics like ADCs and PROTACs to the functionalization of materials for diagnostics and biomaterials engineering. The protocols and data presented in this guide offer a solid foundation for the successful implementation of Azido-PEG6

An In-depth Technical Guide to Azido-PEG6-amine: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG6-amine is a heterobifunctional linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal primary amine and an azide (B81097) group separated by a six-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the covalent linkage of diverse molecular entities. The primary amine allows for straightforward conjugation to biomolecules and surfaces rich in carboxylic acids or activated esters, while the azide group provides a bioorthogonal handle for highly efficient "click chemistry" reactions. The hydrophilic PEG6 chain enhances solubility, reduces steric hindrance, and provides a flexible spacer, which is often crucial for maintaining the biological activity of the conjugated molecules. This technical guide provides a comprehensive overview of the core properties of this compound, with a particular focus on the strategic role of the amine group in conjugation chemistries. It includes detailed experimental protocols, quantitative data on reaction efficiencies and conjugate stability, and visual diagrams of common workflows to empower researchers in the rational design and execution of their experiments.

Introduction to this compound

This compound is a member of the broader class of polyethylene glycol (PEG) linkers, which are widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] The defining feature of this compound is its heterobifunctional nature, possessing two distinct reactive groups at either end of the PEG chain. This allows for a two-step, controlled conjugation strategy, where one molecule can be attached via the amine group and a second, different molecule can be subsequently linked via the azide group.

Chemical Structure:

Key Features:

-

Primary Amine (-NH₂): A versatile nucleophile that readily reacts with electrophilic groups such as N-hydroxysuccinimide (NHS) esters, carboxylic acids (in the presence of activators), and aldehydes.[3] This functionality is commonly exploited for labeling proteins, peptides, and other biomolecules.

-

Azide (-N₃): A bioorthogonal functional group that is largely unreactive with endogenous biological molecules. It participates in highly specific and efficient cycloaddition reactions with alkynes, a process commonly referred to as "click chemistry".[4]

-

Polyethylene Glycol (PEG6) Spacer: The six-unit PEG chain imparts hydrophilicity, which can enhance the solubility of the resulting conjugate in aqueous environments.[3][5] It also provides a flexible spacer arm that can reduce steric hindrance between the conjugated molecules, often preserving their biological function.[5]

The Pivotal Role of the Amine Group in Bioconjugation

The primary amine of this compound is a key gateway for its attachment to a wide array of molecules, particularly proteins and peptides. The most prevalent conjugation strategy involves the reaction of the amine with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Amine-NHS Ester Conjugation Chemistry

NHS esters are highly reactive towards primary amines, forming a stable amide bond.[6] This reaction is efficient and proceeds under mild conditions, making it ideal for working with sensitive biological molecules.

Reaction Mechanism: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide as a byproduct.

Quantitative Data on Amine-NHS Ester Conjugation

The efficiency of amine-NHS ester conjugation is influenced by several factors, including pH, temperature, and the concentration of reactants.

| Parameter | Optimal Range/Value | Rationale | Reference(s) |

| pH | 7.2 - 8.5 | At this pH, a significant portion of the primary amines (e.g., on lysine (B10760008) residues of proteins) are deprotonated and thus nucleophilic. Higher pH increases the rate of NHS ester hydrolysis. | [6] |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down the reaction and minimize side reactions or degradation of sensitive biomolecules. | [6] |

| Molar Ratio (NHS ester:Amine) | 5:1 to 20:1 | A molar excess of the NHS ester is typically used to drive the reaction to completion and achieve a higher degree of labeling. | [7] |

| Reaction Time | 30 minutes to 4 hours | The reaction is generally rapid, but longer incubation times may be required for less reactive amines or lower concentrations. | [6] |

| Conjugation Efficiency | Often >90% | Under optimal conditions, NHS ester chemistry is highly efficient. | [] |

| Half-life of NHS Ester Hydrolysis | ~10 minutes at pH 8.6 (4°C) | Hydrolysis is a competing reaction that reduces conjugation efficiency. | [6] |

Stability of the Resulting Amide Bond

The amide bond formed through the amine-NHS ester reaction is exceptionally stable under a wide range of physiological conditions.[9]

| Condition | Stability | Rationale | Reference(s) |

| pH Range | Stable from pH ~3 to ~10 | Amide bonds are resistant to hydrolysis under mild acidic and basic conditions. Cleavage typically requires strong acid or base and high temperatures. | [9] |

| Enzymatic Degradation | Generally stable | While proteases can cleave peptide bonds, the specific amide linkage formed is not a natural substrate for most common proteases. | [10] |

| Redox Conditions | Stable | The amide bond is not susceptible to cleavage by common biological reducing or oxidizing agents. |

The Azide Group and Click Chemistry

Once the this compound linker is attached to the first molecule via its amine group, the terminal azide becomes available for the second conjugation step. The azide group is the cornerstone of one of the most powerful bioorthogonal ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole.[11]

Reaction Mechanism: The copper(I) catalyst activates the terminal alkyne, making it susceptible to nucleophilic attack by the azide. This leads to a series of intermediates that rapidly rearrange to form the stable triazole ring.

Quantitative Data on CuAAC Reactions

The CuAAC reaction is renowned for its high efficiency and reliability.

| Parameter | Typical Value | Rationale | Reference(s) |

| Reaction Efficiency | >95% | The reaction is highly favorable and often proceeds to near completion. | [12] |

| Reaction Rate | Fast (minutes to a few hours) | The copper catalyst significantly accelerates the rate of the cycloaddition. | [12] |

| Specificity | Highly specific | The azide and alkyne groups do not react with other functional groups present in biological systems. | [13] |

Stability of the Triazole Linkage

The 1,2,3-triazole ring formed via CuAAC is exceptionally stable, making it an ideal linkage for creating robust bioconjugates.[1]

| Condition | Stability | Rationale | Reference(s) |

| pH Range | Highly stable | The triazole ring is an aromatic heterocycle and is resistant to hydrolysis across a broad pH range. | [1] |

| Enzymatic Degradation | Highly stable | The triazole linkage is not recognized by proteases or other common enzymes. | [1] |

| Redox Conditions | Highly stable | The triazole ring is resistant to both oxidation and reduction under typical biological conditions. | [14] |

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of advanced therapeutics, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[15] this compound can be used to link the drug to the antibody.

Workflow for ADC Synthesis using this compound:

Caption: Workflow for ADC synthesis using an Azido-PEG-NHS ester linker.

Quantitative Data for ADC Characterization:

| Parameter | Method(s) of Determination | Typical Values | Reference(s) |

| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | 2 - 4 | [16][17][18] |

| Purity | Size Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC) | >95% | [19] |

| Stability | Incubation in plasma followed by analysis | Half-life of days to weeks | [20] |

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[21] this compound is an ideal linker for connecting the target protein binder to the E3 ligase ligand.

Workflow for PROTAC Synthesis using this compound:

Caption: Workflow for PROTAC synthesis using this compound.

Quantitative Data for PROTAC Efficacy:

The efficacy of a PROTAC is highly dependent on the specific target, E3 ligase, and cell line. The length of the PEG linker is a critical parameter that requires optimization.

| PROTAC Target | Linker Length (atoms) | DC₅₀ (Degradation) | Dₘₐₓ (Degradation) | Reference(s) |

| ERα | 16 | ~10 nM | >90% | [22][23] |

| TBK1 | 21 | 3 nM | 96% | [21] |

| PI3K/mTOR | (PEG linker) | 42.23 nM (p110γ), 45.4 nM (mTOR) | 88.6% (p110γ), 74.9% (mTOR) | [24] |

Experimental Protocols

Protocol for Conjugating this compound to a Protein via an NHS Ester

This protocol describes the labeling of a protein with an NHS ester-activated molecule, followed by conjugation of the this compound.

Materials:

-

Protein to be labeled (in a buffer free of primary amines, e.g., PBS)

-

Azido-PEG6-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-5 mg/mL. If the protein is already in a buffer like PBS, add 1/10th volume of 1 M NaHCO₃ to adjust the pH.

-

-

Prepare the Azido-PEG6-NHS Ester Stock Solution:

-

Dissolve the Azido-PEG6-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Perform the Labeling Reaction:

-

Add the Azido-PEG6-NHS ester stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (ester:protein). Add the ester solution dropwise while gently stirring.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

-

-

Purify the Conjugate:

-

Separate the labeled protein from unreacted linker and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the protein conjugate.

-

-

Characterization:

-

Determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.[25]

-

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified molecule to an alkyne-containing molecule.

Materials:

-

Azide-modified molecule (e.g., Azido-PEG6-Protein conjugate from section 5.1)

-

Alkyne-containing molecule

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Degassed buffer (e.g., PBS)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 20 mM solution of CuSO₄ in water.

-

Prepare a 100 mM solution of Sodium Ascorbate in water (prepare fresh).

-

Prepare a 50 mM solution of THPTA in water.

-

-

Prepare the Reaction Mixture:

-

In a microcentrifuge tube, combine the azide-modified molecule and the alkyne-containing molecule in the desired molar ratio (typically 1:1 to 1:1.5) in degassed buffer.

-

Add the THPTA solution to a final concentration of 1-5 mM.

-

Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

-

-

Initiate the Reaction:

-

Add the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

-

Purify the Conjugate:

-

Purify the final conjugate using an appropriate method based on the properties of the molecules (e.g., size-exclusion chromatography, affinity chromatography, or HPLC).

-

-

Characterization:

-

Confirm the formation of the triazole linkage and the final conjugate using techniques such as mass spectrometry and HPLC.[12]

-

Conclusion